cis-Decahydro-1-methylquinoline
Overview
Description
cis-Decahydro-1-methylquinoline: is a chemical compound belonging to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a double-ring structure consisting of a benzene ring fused to a pyridine ring this compound is a saturated derivative of quinoline, where the double bonds are hydrogenated, and a methyl group is attached to the first carbon atom in the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Hydrogenation of Quinoline Derivatives:
Starting Material: Quinoline or its derivatives.
Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO2).
Reaction Conditions: Hydrogen gas at high pressure (50-100 psi) and elevated temperature (50-100°C).
Procedure: The quinoline derivative is dissolved in an appropriate solvent (e.g., ethanol or acetic acid) and subjected to hydrogenation in the presence of the catalyst. The reaction mixture is stirred under hydrogen gas until complete hydrogenation is achieved, resulting in the formation of decahydroquinoline derivatives.
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Methylation of Decahydroquinoline:
Starting Material: Decahydroquinoline.
Reagent: Methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: Room temperature to 50°C.
Procedure: Decahydroquinoline is treated with the methylating agent in the presence of a base. The reaction mixture is stirred until the methylation is complete, yielding cis-1-methyldecahydroquinoline.
Industrial Production Methods:
The industrial production of cis-1-methyldecahydroquinoline typically involves large-scale hydrogenation and methylation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Conditions: Acidic or neutral medium.
Products: Oxidation of cis-1-methyldecahydroquinoline can lead to the formation of quinoline derivatives with various functional groups, such as ketones or carboxylic acids.
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Reduction:
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Conditions: Anhydrous solvents (e.g., ether, tetrahydrofuran).
Products: Reduction reactions can further hydrogenate any remaining unsaturated bonds or reduce functional groups to simpler forms.
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Substitution:
Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).
Conditions: Varies depending on the reagent and desired product.
Products: Substitution reactions can introduce various functional groups into the quinoline ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: cis-Decahydro-1-methylquinoline is used as a building block in organic synthesis
Biology: In biological research, cis-1-methyldecahydroquinoline derivatives are studied for their potential as enzyme inhibitors or receptor modulators. These compounds can be used to investigate biochemical pathways and develop new therapeutic agents.
Medicine: this compound and its derivatives have shown promise in medicinal chemistry. They are explored for their potential to treat various diseases, including infections, cancer, and neurological disorders.
Industry: In the industrial sector, cis-1-methyldecahydroquinoline is used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of cis-1-methyldecahydroquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with various biological pathways, leading to therapeutic effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Decahydroquinoline: A fully hydrogenated derivative of quinoline without the methyl group.
Quinoline: The parent compound with a double-ring structure and aromatic properties.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Tetrahydroquinoline: A partially hydrogenated derivative of quinoline with some double bonds remaining.
Uniqueness: cis-Decahydro-1-methylquinoline is unique due to its fully saturated ring system and the presence of a methyl group at the first carbon atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h9-10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAARTTJTRNAYHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2C1CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937302 | |
Record name | 1-Methyldecahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00937302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16726-25-3 | |
Record name | cis-Decahydro-1-methylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016726253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyldecahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00937302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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